molecular formula C15H16N6OS2 B2644931 5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-60-3

5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2644931
CAS No.: 871323-60-3
M. Wt: 360.45
InChI Key: OHANXLYSGQOARI-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a triazole ring, a thiadiazole ring, and a carboxamide group. These structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling of the Rings: The thiadiazole and triazole rings are then coupled through a series of nucleophilic substitution reactions, often involving intermediates such as hydrazides and acyl chlorides.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.

    1,2,3-Triazole Derivatives: These compounds share the triazole ring and are used in various chemical and biological applications.

Uniqueness

What sets 5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide apart is the combination of the thiadiazole and triazole rings with the carboxamide group. This unique structure imparts specific chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

The compound 5-methyl-1-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anticonvulsant properties.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : 1,2,3-triazole and 1,3,4-thiadiazole moieties.
  • Substituents : Methyl group at position 5 of the triazole ring and a propylsulfanyl group at position 5 of the thiadiazole ring.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing 1,3,4-thiadiazole and triazole scaffolds. The compound has shown promising results in inhibiting cancer cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)4.27Apoptosis induction via caspase pathway
SK-MEL-2 (Skin)3.29Tubulin interaction
HCT116 (Colon)10.0Antiproliferative activity

Research indicates that derivatives with thiadiazole and triazole groups can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and tubulin binding .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It has been shown to exhibit significant inhibition against common pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticonvulsant Activity

In addition to its anticancer and antimicrobial properties, compounds based on the thiadiazole structure have been evaluated for anticonvulsant activity. The compound exhibited protective effects in seizure models:

  • LD50 : 126.8 mg/kg in MES model.
  • Protection Rate : 80% at a dose of 100 mg/kg in pentylenetetrazole-induced seizures .

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its structural features. Substituents on the phenyl ring and modifications on the thiadiazole and triazole rings play crucial roles in enhancing potency against specific targets.

Key Findings from SAR Studies

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring generally increases anticancer activity.
  • Linker Variability : Variations in the linker between the thiadiazole and triazole moieties can significantly affect both cytotoxicity and selectivity towards cancer cells .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis and Evaluation of Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives that showed significant cytotoxicity against human cancer cell lines with IC50 values as low as 0.28 µg/mL against MCF-7 cells .
  • Antimicrobial Activity Assessment : Another investigation focused on the antimicrobial properties of triazole derivatives, revealing effective inhibition against E. coli and S. aureus, supporting their potential use in treating infections .

Properties

IUPAC Name

5-methyl-1-phenyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS2/c1-3-9-23-15-19-18-14(24-15)16-13(22)12-10(2)21(20-17-12)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,16,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHANXLYSGQOARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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